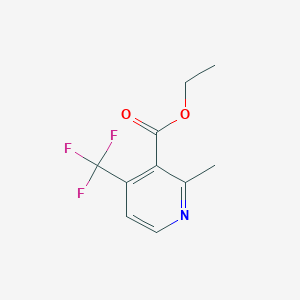

Ethyl 2-methyl-4-(trifluoromethyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound features an ethyl ester group, a trifluoromethyl group, and a methyl group attached to the pyridine ring.

- Its systematic name is ethyl 2-(trifluoromethyl)pyridine-4-carboxylate .

- It is used in various scientific applications due to its unique structural features.

Ethyl 2-methyl-4-(trifluoromethyl)nicotinate: is a chemical compound with the molecular formula CHFNO. It belongs to the class of nicotinic acid derivatives.

Preparation Methods

Synthetic Routes: Ethyl 2-methyl-4-(trifluoromethyl)nicotinate can be synthesized through various methods, including esterification or amidation reactions involving the corresponding acid or amine precursors.

Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve refluxing the reactants in suitable solvents with appropriate catalysts.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including

Common Reagents and Conditions: Alkaline hydrolysis, nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., lithium aluminum hydride).

Major Products: The primary products are the corresponding acid, substituted derivatives, and reduced forms.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis due to its unique fluorinated and heterocyclic structure.

Biology: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.

Medicine: Research into its pharmacological effects and potential drug development.

Industry: Limited industrial applications, but its synthetic versatility makes it valuable.

Mechanism of Action

- The exact mechanism remains an area of ongoing research.

- Potential molecular targets and pathways are yet to be fully elucidated.

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

Ethyl 2-methyl-4-(trifluoromethyl)nicotinate is a chemical compound belonging to the nicotinate family, characterized by its unique structural features, including a trifluoromethyl group and an ethyl ester functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C10H10F3N1O2

- Molecular Weight : Approximately 270.23 g/mol

- Structural Features : The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with biological targets, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The compound is thought to modulate various biochemical pathways, which may include:

- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in cell signaling and inflammation processes.

- Cell Membrane Penetration : The lipophilicity provided by the trifluoromethyl group enhances its ability to penetrate cell membranes, increasing its efficacy in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Activity : There is emerging evidence supporting its anticancer properties, with ongoing research aimed at elucidating the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds. The following table summarizes some key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Trifluoromethyl group at position 4 | Enhanced lipophilicity and membrane penetration |

| Ethyl 2-methyl-4-nitronicotinate | Nitro group instead of trifluoromethyl | Different reactivity and potential toxicity |

| Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Trifluoromethyl at position 6 | Variations in biological activity profile |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of various nicotinates, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

-

Anticancer Research :

- In vitro studies demonstrated that this compound exhibited cytotoxic effects against cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

-

Biochemical Pathway Modulation :

- Research has shown that this compound can modulate specific signaling pathways involved in inflammation and cancer progression. Further studies are needed to fully elucidate these mechanisms and their implications for therapeutic applications.

Properties

CAS No. |

1196153-66-8 |

|---|---|

Molecular Formula |

C10H10F3NO2 |

Molecular Weight |

233.19 g/mol |

IUPAC Name |

ethyl 2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-6(2)14-5-4-7(8)10(11,12)13/h4-5H,3H2,1-2H3 |

InChI Key |

MRBCRGKSGMPXEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.